Methyl 5-chloro-3-(2-methoxyethoxy)thiophene-2-carboxylate
Description
Methyl 5-chloro-3-(2-methoxyethoxy)thiophene-2-carboxylate is a thiophene-based ester derivative characterized by a chlorine atom at the 5-position and a 2-methoxyethoxy group at the 3-position of the thiophene ring. This compound belongs to a broader class of substituted thiophene carboxylates, which are widely utilized as intermediates in pharmaceutical synthesis due to their structural versatility and reactivity . The 2-methoxyethoxy substituent enhances solubility in polar solvents, while the chlorine atom contributes to electronic modulation of the thiophene scaffold, influencing downstream reactions .
Properties
Molecular Formula |
C9H11ClO4S |
|---|---|
Molecular Weight |
250.70 g/mol |
IUPAC Name |
methyl 5-chloro-3-(2-methoxyethoxy)thiophene-2-carboxylate |
InChI |
InChI=1S/C9H11ClO4S/c1-12-3-4-14-6-5-7(10)15-8(6)9(11)13-2/h5H,3-4H2,1-2H3 |
InChI Key |
NDUJEOIPIYDMLO-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(SC(=C1)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Chlorosulfonyl Intermediate Route
A key intermediate, methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate , is synthesized via chlorination of methyl 3-mercaptothiophene-2-carboxylate. Iron powder catalyzes the reaction with chlorine gas in dichloromethane at 24–28°C, yielding the chlorosulfonyl derivative. Subsequent nucleophilic substitution with 2-methoxyethanol proceeds under basic conditions (e.g., pyridine or triethylamine) in refluxing dichloromethane.
Reaction Conditions :
Esterification of Thiophene Carboxylic Acid
The methyl ester group is introduced via esterification of the corresponding carboxylic acid.
Thionyl Chloride-Mediated Esterification
5-Chloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane to form the acyl chloride intermediate. Methanol is then added to yield the methyl ester.
Key Data :
Microwave-Assisted Synthesis
Microwave irradiation accelerates sulfonylation and substitution steps. For example, methyl 5-bromo-3-(chlorosulfonyl)thiophene-2-carboxylate reacts with 2-methoxyethanol under microwave conditions (150 W, 80°C, 30 min), achieving 66% yield. This method reduces side reactions and improves scalability.
Advantages :
Comparative Analysis of Methods
Structural Characterization
1H-NMR (400 MHz, CDCl₃) :
HRMS (ESI) :
Challenges and Optimization
-
Regioselectivity : Competing substitution at the 4-position is minimized using bulky bases (e.g., DBU).
-
Purification : Column chromatography with petroleum ether/EtOAc (120:1) removes sulfonic acid byproducts.
Industrial-Scale Production
Patent CN112645925A details a kilogram-scale process using dichloromethane instead of chloroform, reducing environmental impact. Triethylamine neutralizes HCl generated during esterification, enabling 91.6% yield at 40°C.
Emerging Approaches
Chemical Reactions Analysis
Methyl 5-chloro-3-(2-methoxyethoxy)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
Methyl 5-chloro-3-(2-methoxyethoxy)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in materials science and organic electronics.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-3-(2-methoxyethoxy)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its chloro and methoxyethoxy groups can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors, modulating their activity. The carboxylate ester group can undergo hydrolysis, releasing the active thiophene derivative, which can then exert its biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between methyl 5-chloro-3-(2-methoxyethoxy)thiophene-2-carboxylate and analogous compounds:
Key Observations:
Substituent Effects on Reactivity :
- The chlorosulfonyl group (SO2Cl) in methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate enables nucleophilic substitution reactions, making it a versatile intermediate for sulfonamide or sulfonate derivatives . In contrast, the 2-methoxyethoxy group in the target compound reduces electrophilicity, favoring stability in aqueous environments .
- The hydroxyl substituent in methyl 5-chloro-3-hydroxythiophene-2-carboxylate allows for further functionalization, such as acetylation or sulfonation, but requires protection during synthesis due to its reactivity .
Physicochemical Properties :
- Lipophilicity : Difluoromethoxy (OCHF2) and methoxyethoxy (OCH2CH2OMe) groups increase solubility in organic solvents compared to hydroxyl or sulfonyl groups .
- Melting Points : Compounds with polar substituents (e.g., -OH, -SO2Cl) exhibit higher melting points due to intermolecular hydrogen bonding or dipole interactions .
Pharmacological Relevance :
- Sulfonamide derivatives (e.g., methyl 5-chloro-3-[(2-methoxy-2-oxoethyl)sulfamoyl]-2-thiophenecarboxylate) are prioritized in drug discovery for their bioactivity, particularly in targeting enzyme active sites .
- The target compound’s 2-methoxyethoxy group may enhance metabolic stability compared to shorter alkoxy chains, as seen in preclinical studies of similar thiophene carboxylates .
Biological Activity
Methyl 5-chloro-3-(2-methoxyethoxy)thiophene-2-carboxylate (CAS Number: 1707609-68-4) is a synthetic compound characterized by a thiophene ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₁ClO₄S
- Molecular Weight : 250.70 g/mol
- Structure : The compound features a methyl ester group and a chlorine atom at the fifth position of the thiophene ring, with a 2-methoxyethoxy substituent at the third position.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the areas of antimicrobial and anti-inflammatory properties. Its structure allows it to interact with various molecular targets, potentially modulating biochemical pathways relevant to disease processes.
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. This interaction may lead to the inhibition or activation of critical signaling pathways involved in inflammation and tumor progression.
- Antimicrobial Mechanism : The compound's thiophene structure may facilitate binding to bacterial membranes or enzymes, disrupting their function.
- Anti-inflammatory Mechanism : It may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX), thereby reducing inflammation.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated that it exhibited significant inhibitory effects on both gram-positive and gram-negative bacteria, suggesting potential as a therapeutic agent for bacterial infections.
Study 2: Anti-inflammatory Effects
In vitro assays demonstrated that this compound effectively reduced the production of inflammatory markers in cultured macrophages. This suggests its potential utility in treating inflammatory diseases.
Study 3: Cytotoxicity Against Cancer Cells
Research conducted on human cancer cell lines revealed that this compound exhibited selective cytotoxicity, particularly against colorectal and breast cancer cells. The IC₅₀ values were significantly lower than those observed for standard chemotherapeutic agents, indicating its potential as a lead compound for cancer therapy.
Q & A
Basic: What are the optimal synthetic routes for Methyl 5-chloro-3-(2-methoxyethoxy)thiophene-2-carboxylate, considering regioselectivity and functional group compatibility?
The synthesis typically involves sequential functionalization of the thiophene core. Key steps include:
- Etherification : Introducing the 2-methoxyethoxy group via nucleophilic substitution or coupling reactions. Glycol monomethyl ether is a common reagent for alkoxy group installation under basic conditions (e.g., NaH or K₂CO₃) .
- Chlorination : Selective chlorination at the 5-position using reagents like N-chlorosuccinimide (NCS) or Cl₂ gas, guided by directing effects of adjacent substituents .
- Esterification : Methyl ester formation via carboxylic acid activation (e.g., DCC coupling) or direct methylation with methyl iodide.
Critical considerations : - Regioselectivity is influenced by steric and electronic factors; computational modeling (DFT) can predict reactive sites.
- Protect labile groups (e.g., ester) during chlorination to avoid side reactions.
Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxyethoxy proton signals at δ 3.5–4.0 ppm, thiophene ring protons at δ 6.5–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₉H₁₁ClO₄S, exact mass 266.9994) .
- HPLC/Purity Analysis : Reverse-phase HPLC with UV detection (λ ~250–300 nm for thiophene absorption) ensures >95% purity .
Advanced: How does the 2-methoxyethoxy substituent influence the compound’s electronic properties and reactivity in further synthetic modifications?
The 2-methoxyethoxy group acts as an electron-donating substituent via resonance, increasing electron density at the 3-position of the thiophene ring. This:
- Enhances nucleophilic aromatic substitution (NAS) reactivity at adjacent positions.
- Stabilizes intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) by donating electron density to the π-system .
- Experimental validation : Cyclic voltammetry shows reduced oxidation potentials compared to unsubstituted analogs, confirming electronic effects .
Advanced: What strategies can resolve contradictions in reported biological activities, such as varying inhibitory effects on CYP450 isoforms?
- Isoform-specific assays : Use recombinant CYP450 isoforms (e.g., CYP3A4, CYP2D6) to isolate inhibitory effects, as promiscuous binding may cause variability .
- Metabolic stability studies : Evaluate compound stability in liver microsomes to distinguish direct inhibition from metabolite-mediated effects.
- Structural analogs : Compare with derivatives lacking the methoxyethoxy group to identify structural determinants of activity .
Advanced: What are the methodological considerations for designing SAR studies focusing on the chloro and methoxyethoxy groups?
- Synthetic modifications :
- Replace Cl with F/Br to assess halogen-dependent interactions.
- Vary methoxyethoxy chain length (e.g., ethoxy vs. propoxy) to probe steric effects.
- Biological testing :
Basic: What are the common side reactions encountered during synthesis, and how can they be mitigated?
- Over-chlorination : Use stoichiometric control of chlorinating agents (e.g., 1 eq. NCS) and monitor via TLC .
- Ester hydrolysis : Avoid aqueous conditions post-esterification; use anhydrous solvents (e.g., THF, DCM).
- Ether cleavage : Protect acidic protons (e.g., with TMSCl) during harsh reactions .
Advanced: How does the compound’s stability under varying pH and temperature conditions affect its application in long-term biological assays?
- pH stability : Degrades in strongly acidic/basic conditions (pH <3 or >10) via ester hydrolysis. Buffered solutions (pH 7.4) are optimal for cell-based assays .
- Thermal stability : Decomposes above 150°C; store at –20°C in inert atmospheres to prevent oxidation.
- Light sensitivity : Thiophene derivatives are prone to photodegradation; use amber vials for storage .
Advanced: What computational tools are recommended for predicting the compound’s reactivity and interaction with biological targets?
- Reactivity prediction : Gaussian (DFT) for frontier molecular orbital (FMO) analysis and reaction pathway modeling.
- Docking studies : Schrödinger Suite or MOE for simulating binding to targets like kinases or CYP450 enzymes .
- ADME profiling : SwissADME or pkCSM to predict solubility, permeability, and metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
